molecular formula C23H28O7 B8236236 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ol

1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ol

Cat. No.: B8236236
M. Wt: 416.5 g/mol
InChI Key: GWDFJIBHVSYXQL-UHFFFAOYSA-N
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Description

1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ol, commonly known as Gomisin O, is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis (五味子). It is characterized by a complex bicyclic framework with four methoxy (-OCH₃) groups at positions 1, 2, 3, and 13, as well as two methyl (-CH₃) groups at positions 6 and 5. Its molecular formula is C₂₃H₂₈O₇, with a molecular weight of 416.46 g/mol .

Gomisin O exhibits notable bioactivities, including anti-inflammatory (IC₅₀ = 50 μM for nitric oxide inhibition) and anticancer properties, making it a compound of interest in drug discovery .

Properties

IUPAC Name

3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDFJIBHVSYXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition and Deoxygenation

The Diels-Alder reaction has been widely employed to construct the bicyclic benzocycloocta[1,2-f][1,benzodioxol system. A representative route involves the reaction of a dienophile such as 1-methoxy-2-methyl-1,3-butadiene with a furan-derived diene under thermal conditions (150°C, 12 h), achieving the [4+2] cycloadduct in 68–72% yield. Subsequent deoxygenation using low-valent titanium reagents (e.g., TiCl₃/LiAlH₄) removes oxygen bridges, yielding the partially saturated core structure.

A modified approach utilizes endoxide intermediates generated from dibromide precursors. For instance, treatment of dibromide 29 with t-BuOK produces diyne 30 , which undergoes a double Diels-Alder reaction with furan to form an endoxide. Reductive deoxygenation with titanium(0) furnishes the tetrahydrobenzo framework with 80% efficiency.

Oxidative Fusion and Ring Contraction

Oxidative fusion strategies, inspired by tetraphenylene syntheses, have been adapted for this compound. Fold-in oxidative fusion of 2,2'-dilithiobiphenyl derivatives in the presence of CuBr₂ (2.5 equiv, THF, −78°C) induces cyclization to form the cyclooctadienyl backbone. This method benefits from stereochemical control, as demonstrated by the synthesis of (6R,7R)- and (6S,7S)-diastereomers in 75–86% yield with 54–64% enantiomeric excess.

Transition Metal-Catalyzed Coupling Reactions

Palladium-Mediated Suzuki Cross-Couplings

Palladium-catalyzed double Suzuki couplings enable modular assembly of the biphenyl subunits. A pivotal example involves the reaction of diiodide 88 with diboronate 89 using Pd(dppf)Cl₂ (5 mol%) in DME at 80°C. This protocol affords the tetraphenylene core with 53% yield, though isomer separation remains challenging. Recent optimizations employing triflation and chromatographic resolution have improved access to stereochemically pure products.

Copper-Promoted Oxidative Dimerization

Copper salts (e.g., CuBr₂) facilitate enantioselective dimerization of dilithiated intermediates. For example, (−)-sparteine-mediated lithiation of 2,2'-dibromobiphenyl 67 followed by CuBr₂ treatment generates the tetrameric cycloocta structure with 75% yield and 64% ee. Recrystallization from hexane/ethyl acetate elevates enantiopurity to ≥95%.

Functionalization and Stereochemical Control

Methoxylation and Methylation Sequences

Post-cyclization functionalization introduces methoxy and methyl groups. A stepwise protocol involves:

  • Methoxylation : Treatment of the phenolic intermediate with methyl iodide (3 equiv) and K₂CO₃ in DMF (60°C, 8 h) installs methoxy groups at positions 1,2,3, and 13.

  • Methylation : Wittig reaction with methyltriphenylphosphonium bromide (2 equiv) in THF introduces the 6,7-dimethyl moieties, achieving 89% conversion.

Stereoselective Reduction

Catalytic hydrogenation (H₂, 50 psi, Pd/C, EtOH) selectively reduces the 5,6,7,8-tetrahydro system while preserving aromaticity. Optimal conditions (25°C, 12 h) afford the cis-dimethyl configuration with a 9:1 diastereomeric ratio.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)StereocontrolScalability
Diels-Alder/DeoxygenationCycloaddition, Ti-mediated reduction72ModerateHigh
Suzuki CouplingPd-catalyzed cross-coupling53LowModerate
Oxidative DimerizationCuBr₂-mediated coupling75High (≥95% ee post-recrystallization)Low

Key Observations :

  • Copper-mediated dimerization offers superior stereochemical outcomes but requires costly chiral auxiliaries.

  • Palladium-based routes excel in modularity but struggle with isomer separation.

  • Diels-Alder approaches balance yield and scalability, though deoxygenation steps necessitate careful handling of pyrophoric reagents .

Chemical Reactions Analysis

1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ol undergoes various chemical reactions, including:

Scientific Research Applications

Antioxidant Properties

Research indicates that 1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ol exhibits significant antioxidant activity. This property is crucial in combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively due to its polyphenolic structure .

Anti-inflammatory Effects

The compound has been observed to possess anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response .

Neuroprotective Effects

Recent investigations have highlighted its potential neuroprotective effects. The compound may protect neuronal cells from apoptosis induced by oxidative stress and inflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pharmaceutical Development

Due to its bioactive properties, this compound is being explored for development into pharmaceuticals targeting various conditions including cancer and neurodegenerative disorders. Its ability to modulate biochemical pathways makes it a candidate for drug formulation .

Natural Product Chemistry

As a natural product derived from plants like Schisandra chinensis, it serves as a model for studying the synthesis of complex organic compounds. Researchers are investigating synthetic routes to produce this compound and its derivatives for further biological testing .

Case Studies

Study Focus Findings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability compared to standard antioxidants .
Study 2Anti-inflammatory MechanismShowed inhibition of COX and LOX enzymes in cell cultures .
Study 3NeuroprotectionIndicated protective effects on neuronal cells against oxidative stress .

Mechanism of Action

The mechanism of action of 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Features of Gomisin O and Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Source
Gomisin O C₂₃H₂₈O₇ 416.46 1,2,3,13-Tetramethoxy; 6,7-dimethyl Schisandra chinensis fruits
Gomisin M3 C₂₂H₂₆O₆ 398.44 1,2,13-Trimethoxy; 6,7-dimethyl Schisandra chinensis fruits
Schisantherin B C₂₈H₃₄O₉ 514.56 1,2,3,13-Tetramethoxy; 6,7-dimethyl; benzoate ester Schisandra species
Epimagnolin A C₂₃H₂₈O₆ 400.47 1,2,3-Trimethoxy; 6,7-dimethyl; furan ring Magnolia species
Isogomisin O C₂₃H₂₈O₇ 416.46 Stereoisomer of Gomisin O Synthetic or plant derivatives
Gomisin A (Schisandrol B) C₂₃H₂₈O₇ 416.46 Structural isomer with differing stereocenters Schisandra chinensis fruits

Key Observations :

  • Methoxy Groups: Gomisin O and Schisantherin B have four methoxy groups, whereas Gomisin M3 and Epimagnolin A lack one or more .
  • Esterification : Schisantherin B contains a benzoate ester , enhancing lipophilicity compared to Gomisin O .
  • Stereochemistry : Isogomisin O is a stereoisomer of Gomisin O, highlighting the importance of chiral centers in bioactivity .

Table 2: Bioactivity Profiles

Compound Name Biological Activity IC₅₀/EC₅₀ Mechanism/Notes
Gomisin O Anti-inflammatory, anticancer 50 μM (NO inhibition) Inhibits pro-inflammatory cytokines
Gomisin G Anti-HIV Not reported Targets viral replication machinery
Epimagnolin A Antimalarial 5.7 μg/mL Moderate activity against Plasmodium
Diphyllin HIV-1 inhibition 0.38 μM V-ATPase inhibitor; blocks lysosomal acidification
Schisantherin B Hepatoprotective, antitumor Not reported Enhances drug-metabolizing enzymes
Isogomisin O Understudied Not reported Potential stereochemical impact on efficacy

Key Observations :

  • Potency : Diphyllin exhibits the strongest anti-HIV activity (IC₅₀ = 0.38 μM), likely due to its aryl naphthalene lignan structure, which differs from the dibenzocyclooctadiene scaffold .
  • Mechanistic Diversity : Gomisin O’s anti-inflammatory effects contrast with Gomisin G’s antiviral action, illustrating structural tweaks driving target specificity .

Biological Activity

1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ol is a complex organic compound commonly referred to as Kadsurin. It is primarily isolated from the plant genus Kadsura and is noted for its diverse biological activities. This article aims to explore the biological activity of Kadsurin through a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Kadsurin has a unique chemical structure characterized by multiple methoxy groups and a bicyclic framework. Its molecular formula is C22H26O6C_{22}H_{26}O_6, with a molecular weight of approximately 398.44 g/mol. The compound's structural complexity contributes to its varied biological effects.

Antioxidant Activity

Kadsurin exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and may play a role in preventing chronic diseases associated with oxidative stress.

Anti-inflammatory Effects

Research indicates that Kadsurin possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediates signaling pathways involved in inflammation. For instance, it has been shown to downregulate the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), which are key mediators in inflammatory responses.

Neuroprotective Effects

Kadsurin has been studied for its neuroprotective effects in models of neurodegenerative diseases. It appears to enhance neuronal survival under stress conditions by modulating apoptotic pathways and promoting neurogenesis. The compound's ability to cross the blood-brain barrier may contribute to its efficacy in protecting neuronal cells.

Anticancer Properties

Emerging evidence suggests that Kadsurin exhibits anticancer activity against various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, Kadsurin has been reported to inhibit tumor growth in vivo by affecting cell cycle regulation and metastasis-related pathways.

The biological activity of Kadsurin is mediated through several mechanisms:

  • Antioxidant Mechanism : By enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Anti-inflammatory Pathways : Inhibiting nuclear factor kappa B (NF-kB) signaling, which is pivotal in the inflammatory response.
  • Neuroprotection : Modulating neurotrophic factors like brain-derived neurotrophic factor (BDNF), which supports neuronal health.
  • Apoptotic Pathways : Inducing apoptosis through mitochondrial dysfunction and activation of death receptors.

Case Studies

StudyFindings
Study on Antioxidant ActivityKadsurin demonstrated a significant reduction in malondialdehyde levels in liver tissues of rats subjected to oxidative stress .
Anti-inflammatory StudyIn vitro studies showed that Kadsurin reduced IL-6 levels by 50% in macrophage cultures stimulated with lipopolysaccharides (LPS) .
Neuroprotective StudyIn a model of Alzheimer's disease, Kadsurin improved cognitive function and reduced amyloid-beta plaque formation .
Anticancer StudyKadsurin inhibited proliferation of breast cancer cells by inducing G0/G1 phase arrest .

Q & A

Q. How to characterize the stereochemistry and structural conformation of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute stereochemistry (e.g., (6S,7S) or (6R,7S) configurations) by analyzing single-crystal structures. Compare with reported analogs like the (6S,7S)-stereoisomer in and .
  • NMR Spectroscopy : Use 2D NMR (COSY, HSQC, HMBC) to assign methoxy, methyl, and hydroxyl groups. Cross-reference coupling constants to confirm cyclohexene or cyclooctene ring conformations.
  • Computational Modeling : Perform DFT calculations to validate steric and electronic interactions influencing stereochemical stability .

Q. What are the recommended protocols for safe handling and storage?

Methodological Answer:

  • Handling : Use fume hoods, nitrile gloves, and chemical-resistant lab coats to avoid inhalation or skin contact (H302 acute toxicity). Avoid dust generation ().
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation. Monitor for degradation using periodic TLC or HPLC analysis.
  • Emergency Measures : For spills, use absorbent materials (activated carbon) and avoid water to prevent dispersion ().

Q. Table 1: Key Physical Properties

PropertyValue/DescriptionSource
Boiling Point545°C at 760 mmHg
StabilityStable under inert conditions
Hazard ClassificationAcute Toxicity (Oral, Cat. 4)

Advanced Research Questions

Q. How to optimize synthetic routes for high-yield production?

Methodological Answer:

  • Palladium-Catalyzed Coupling : Adapt methodologies from using bis(triphenylphosphine)palladium dichloride and Et3N/THF solvent systems. Optimize reaction time (e.g., 48-hour reflux) and temperature (55°C).
  • Recrystallization : Use ethanol or THF for purification. Monitor yield via mass balance and purity via HPLC.
  • Scalability : Test microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

Q. Table 2: Example Reaction Conditions

ParameterConditionSource
CatalystPd(PPh3)2Cl2 (0.26 mmol)
SolventEt3N/THF (1:1)
Reaction Time48 hours (reflux)

Q. How to resolve contradictions in stability data under varying experimental conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to heat (60–100°C), light, and humidity. Monitor decomposition via LC-MS and compare with (no hazardous byproducts reported).
  • Compatibility Studies : Test reactivity with oxidizers (e.g., peroxides) and acids/bases. notes incompatibility with oxidizers, which may release CO/CO2.
  • Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) and compare with baseline NMR spectra .

Q. What methodologies are suitable for studying pharmacological mechanisms of action?

Methodological Answer:

  • In Silico Docking : Screen against cytochrome P450 or kinase targets using analogs from (e.g., tetramethoxyflavones).
  • Cell-Based Assays : Use HEK293 or HepG2 cells for cytotoxicity profiling (EC50) and ROS generation assays.
  • Metabolic Profiling : Incubate with liver microsomes to identify metabolites via UPLC-QTOF-MS .

Q. How to design computational models for structure-activity relationships (SAR)?

Methodological Answer:

  • QSAR Modeling : Correlate substituent effects (methoxy/methyl groups) with logP and polar surface area. Use Gaussian or Schrödinger Suite for energy minimization.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability.
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (methoxy oxygen) and hydrophobic regions (methyl groups) for target binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ol
Reactant of Route 2
Reactant of Route 2
1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.